molecular formula C4H4N2O2 B1668371 Cellocidin CAS No. 543-21-5

Cellocidin

Cat. No. B1668371
CAS RN: 543-21-5
M. Wt: 112.09 g/mol
InChI Key: JBTGHKUTYAMZEZ-UHFFFAOYSA-N
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Description

Cellocidin is an organic compound containing 4 carbon atoms, 4 hydrogen atoms, 2 oxygen atoms, and 2 nitrogen atoms . It contains one carbon-carbon triple bond between carbons 2 and 3, and two carbon-oxygen double bonds off carbon 1 and carbon 4 . This compound was isolated from Streptomyces chibaensis .


Synthesis Analysis

The genome of Komagataeibacter hansenii ATCC 53,582, a high-yield producer of BC used in the industry, encodes three distinct cellulose synthases (CS), bcsAB1, bcsAB2, and bcsAB3 . These, along with genes for accessory proteins, are organized in operons of different complexity .


Molecular Structure Analysis

Cellocidin is an organic compound containing 4 carbon atoms, 4 hydrogen atoms, 2 oxygen atoms, and 2 nitrogen atoms . It contains one carbon-carbon triple bond between carbons 2 and 3, and two carbon-oxygen double bonds off carbon 1 and carbon 4 .


Chemical Reactions Analysis

Click chemistry is currently one of the most used tools for the generation of complex organic molecules . The reactions occur under mild conditions and are free of solvents, with high yields and short reaction times .


Physical And Chemical Properties Analysis

Cellocidin has a density of 1.4±0.1 g/cm³ . Its boiling point is 294.0±23.0 °C at 760 mmHg . The enthalpy of vaporization is 53.4±3.0 kJ/mol . The flash point is 131.6±22.6 °C . The index of refraction is 1.561 . The molar refractivity is 25.7±0.3 cm³ . It has 4 H bond acceptors and 4 H bond donors . It has 2 freely rotating bonds . The polar surface area is 86 Ų . The polarizability is 10.2±0.5 10^-24 cm³ . The surface tension is 80.0±3.0 dyne/cm . The molar volume is 79.5±3.0 cm³ .

Scientific Research Applications

1. The Cellosaurus Resource The Cellosaurus is a comprehensive knowledge resource focused on cell lines used in biomedical research, covering both vertebrates and invertebrates. It offers detailed information on over 100,000 cell lines, including a wealth of cross-references and literature citations. This resource is invaluable for identifying potentially contaminated or misidentified cell lines, thereby enhancing the quality of life sciences research (Bairoch, 2018).

2. Cell Chips in Cell Biology Cell chips, integrating microfluidic components and sensors with cell culture techniques, have revolutionized cell studies by providing controlled conditions for high-throughput studies. This miniaturization allows for advanced cell counting, cytotoxicity assays, migration assays, and stem cell studies, marking a significant advancement in the fields of biosensors and bioelectronics (Primiceri et al., 2013).

3. Protein Localization Prediction CELLO2GO is a web-based platform for predicting protein subcellular localization. It combines CELLO localization-predicting with BLAST homology-searching approaches to provide gene ontology (GO)-type categories for proteins. This tool is particularly useful for research involving complex subcellular systems (Yu et al., 2014).

4. Genetic Circuit Design Automation Cello, an automated genetic circuit design environment, represents a significant advancement in synthetic biology. It enables users to design DNA sequences encoding desired circuits through a set of algorithms, facilitating the development of more complex genetic engineering projects (Nielsen et al., 2016).

5. Production of Prebiotic Cello-Oligosaccharides Research on sustainable production of cellobiose and other cellulose-derived oligosaccharides from non-edible sources like forest residues has shown promising results. Controlled enzymatic hydrolysis and efficient downstream processing play a key role in this sustainable production method (Karnaouri et al., 2019).

6. Succinic Acid Production from Cellobiose Cellobiose, a reducing disaccharide, has been used to produce succinic acid via batch fermentation using Actinobacillus succinogenes NJ113. This research highlights the potential of cellobiose from incomplete hydrolysis of cellulose as a carbon source for economical and efficient succinic acid production (Jiang et al., 2013).

7. Laser Energy Effects in Medical Treatments Studies on the Excimer Laser System, particularly in the treatment of peripheral arterial diseases, have been demonstrated in the CELLO study. This research provides insights into the disruptions caused to the vessel wall following laser treatment, contributing significantly to the field of cardiovascular interventions (Kuku et al., 2017).

properties

IUPAC Name

but-2-ynediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c5-3(7)1-2-4(6)8/h(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTGHKUTYAMZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73663-83-9 (hemihydrate)
Record name Cellocidin
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DSSTOX Substance ID

DTXSID1060261
Record name 2-Butynediamide
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Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cellocidin

CAS RN

543-21-5
Record name Cellocidin
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Record name Cellocidin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cellocidin
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Record name Cellocidin
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Record name 2-Butynediamide
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Record name 2-Butynediamide
Source EPA DSSTox
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Record name ACETYLENEDICARBOXAMIDE
Source European Chemicals Agency (ECHA)
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Record name CELLOCIDIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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